REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[O:11][CH3:12].[Li+].[OH-].Cl>C1COCC1.O>[NH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:13])=[O:2])=[C:5]([O:11][CH3:12])[CH:6]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)N)OC)=O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the slurry was refluxed for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate isolated by filtration
|
Type
|
WASH
|
Details
|
washed with H2O (2×15 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |